5-(2,5-二氢-1H-吡咯-1-基)邻苯二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

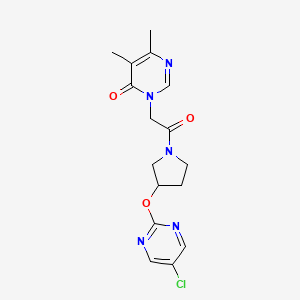

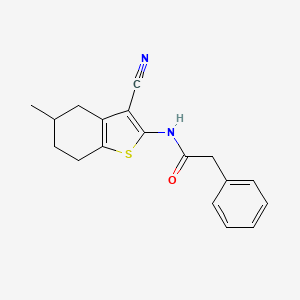

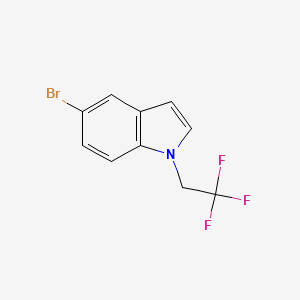

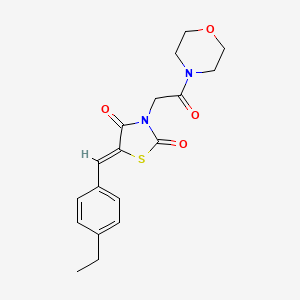

The molecular weight of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is 233.22 . The IUPAC name is 5-(2,5-dihydro-1H-pyrrol-1-yl)isophthalic acid . The InChI code is 1S/C12H11NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-2,5-7H,3-4H2,(H,14,15)(H,16,17) .Physical and Chemical Properties Analysis

The physical form of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is a powder . The storage temperature is room temperature .科学研究应用

催化应用

与吡啶基邻苯二甲酸衍生物合成的金属有机框架 (MOF) 已显示出作为各种化学反应催化剂的巨大潜力。这些框架用于无溶剂微波辅助醇的过氧化物氧化和亨利反应的催化,展示了邻苯二甲酸衍生物在促进化学转化中的多功能性 (Karmakar 等人,2016)。

发光特性

当邻苯二甲酸衍生物整合到镧系元素有机框架中时,会表现出可调谐的发光。该特性被用于开发在光学器件和传感器中具有潜在应用的材料。通过改变框架的组成来调节发光的可能性,为创建定制发光材料提供了有希望的途径 (李奇鹏和杜松,2015)。

气体吸附和分离

用邻苯二甲酸衍生物构建的 MOF 表现出高度选择性的 CO2 吸附能力。这些材料在气体分离和储存中具有应用前景,突出了结构设计在创建高效吸附位点中的重要性 (王茜等人,2017)。

磁性和光学活性

基于邻苯二甲酸衍生物的配位聚合物因其磁性和光学特性而受到研究。这些材料为在磁存储设备和光电应用中使用提供了机会,展示了邻苯二甲酸衍生物在材料科学中的功能多功能性 (穆希尔·艾哈迈德等人,2012)。

传感应用

基于邻苯二甲酸的配位聚合物因其传感能力而受到探索,特别是用于检测硝基苯。该应用对于环境监测和开发用于危险物质的灵敏、选择性传感器至关重要 (王艳宁等人,2015)。

作用机制

Target of Action

It’s known that compounds with a similar structure, such as maleimides, are often used to target thiol groups in biomolecules . This suggests that the compound may interact with proteins or other biomolecules containing thiol groups.

Mode of Action

The mode of action of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is likely based on its ability to form covalent bonds with thiol groups. The maleimide group in the compound can react with a thiol group to form a stable covalent bond . This reaction enables the connection of the compound with a biomolecule containing a thiol group, potentially altering the function or activity of the biomolecule.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid. For instance, the reactivity of the maleimide group with thiol groups is known to be pH-dependent .

属性

IUPAC Name |

5-(2,5-dihydropyrrol-1-yl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-2,5-7H,3-4H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXKBCBDSYYLPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

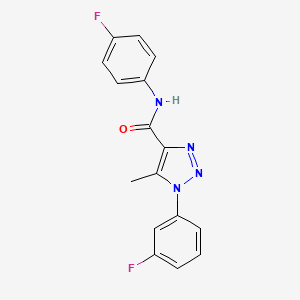

![N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2434119.png)